N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide
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Overview
Description
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide is a complex organic compound that features a combination of functional groups, including a sulfonamide, methoxy group, furan ring, and piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of 2-methoxyaniline with diethylsulfamoyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.
Furan-2-carbonylation: The next step involves the acylation of the sulfonamide intermediate with furan-2-carbonyl chloride in the presence of a base to form the furan-2-carbonylated intermediate.
Piperidine Ring Formation: The final step involves the cyclization of the furan-2-carbonylated intermediate with piperidine-4-carboxylic acid under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the furan ring can be reduced to form an alcohol.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide.
Reduction: Formation of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-1-(furan-2-yl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel polymers or materials with unique properties.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms.
Industrial Applications: It can be used in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the furan ring can participate in π-π interactions with aromatic residues. The piperidine ring can enhance the binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-1-(thiophen-2-carbonyl)piperidine-4-carboxamide
Uniqueness
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that can influence its reactivity and binding affinity. The combination of the sulfonamide, methoxy, and piperidine groups also provides a unique scaffold for further modification and optimization in drug development and materials science.
Properties
Molecular Formula |
C22H29N3O6S |
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Molecular Weight |
463.5 g/mol |
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H29N3O6S/c1-4-25(5-2)32(28,29)17-8-9-19(30-3)18(15-17)23-21(26)16-10-12-24(13-11-16)22(27)20-7-6-14-31-20/h6-9,14-16H,4-5,10-13H2,1-3H3,(H,23,26) |
InChI Key |
RRPJKFOUNGJFBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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